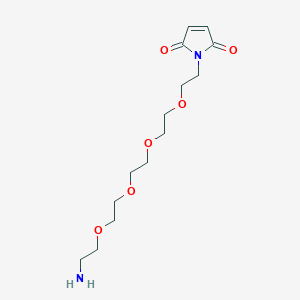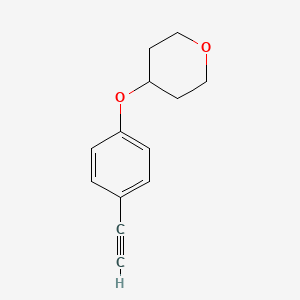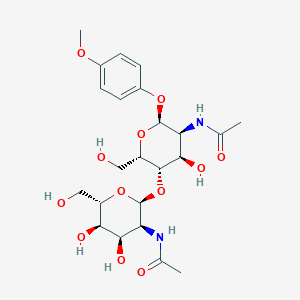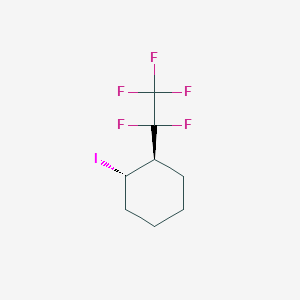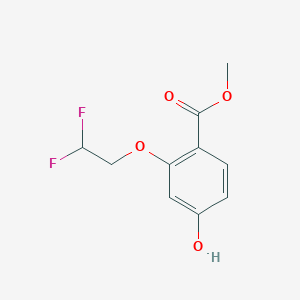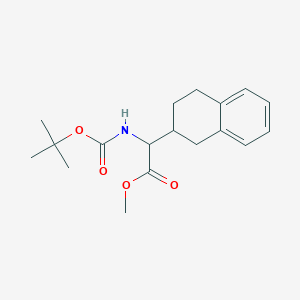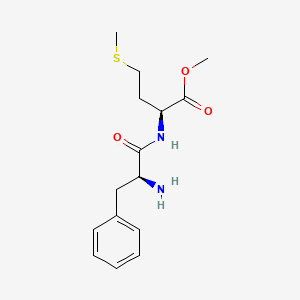
2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate is a chemical compound known for its unique structure and properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and utility in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate typically involves palladium-catalyzed reactions or classical condensation methods. For instance, the tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition has been utilized in synthesizing structurally related compounds. Another approach involves the condensation of benzoyl chloride with phenols to prepare phenyl benzoates, which are precursors to various benzoylmethane derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate has several scientific research applications, including:
Antiviral Nucleosides Synthesis: It is used in the synthesis of cyclic and acyclic nucleosides with potential antiviral activities.
Enzymatic Selective Synthesis: The compound serves as a substrate for lipase-catalyzed alcoholysis, leading to the selective preparation of enantiomerically pure substances.
Photoprotection Agents Synthesis: Research on dibenzoylmethane derivatives for UVA/UVB photoprotection involves the synthesis of compounds starting from acetophenones and benzoyl chlorides.
Mecanismo De Acción
The mechanism of action of 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates can then interact with various cellular components, influencing biochemical pathways and exerting their effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: This compound shares a similar structure but differs in the functional groups attached to the core structure.
2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides: These compounds have related benzamide structures and exhibit similar reactivity and applications.
Uniqueness
2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate is unique due to its specific functional groups and isotopic labeling, which make it particularly useful in certain research applications. Its ability to undergo selective enzymatic reactions and its role in synthesizing antiviral nucleosides highlight its distinctiveness compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H20O7 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[2-(acetyloxymethoxy)-3-benzoyloxy-1,1,2,3,3-pentadeuteriopropyl] benzoate |
InChI |
InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3/i12D2,13D2,18D |
Clave InChI |
PXRGJBFTFOSLGL-YEXDGGICSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1)OCOC(=O)C)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



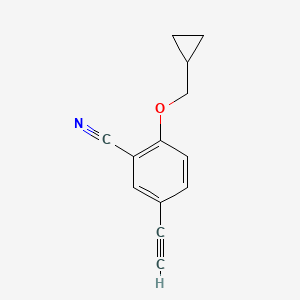
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
